REACTION_CXSMILES
|
[N+](CCCC)(CCCC)(CCCC)[CH2:2]CCC.[F-].O.O.O.[C:22]1([CH3:29])[C:23]([CH3:28])=[CH:24][CH:25]=[CH:26][CH:27]=1.O>CS(C)=O>[CH2:26]([C:27]1[CH2:22][CH:29]=1)[CH2:25][CH2:24][CH2:23][CH2:28][CH3:2] |f:0.1.2.3.4|
|
Name
|
(trans)-1-hexyl-1-(methane sulfonyloxy)-2-(trimethylsilyl)cyclopropane
|
Quantity
|
0.586 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-].O.O.O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was vigorously stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
vigorously stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
When the mixture was separated into a xylene layer (upper layer)
|
Type
|
CUSTOM
|
Details
|
an aqueous layer (lower layer), only the xylene layer was collected
|
Type
|
ADDITION
|
Details
|
1.0 g of sodium dodecylbenzenesulfonate and 1.0 g of tristyrenylphenykethoxy)12ethanol were added to the xylene layer
|
Type
|
STIRRING
|
Details
|
stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
2.0 L of water was added
|
Type
|
ADDITION
|
Details
|
was homogeneously mixed
|
Type
|
ADDITION
|
Details
|
This solution was diluted to 1 to 100 times
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |